3-(Fluoromethyl)azetidin-3-ol

Description

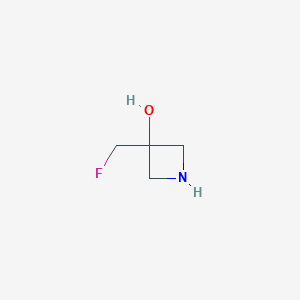

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8FNO |

|---|---|

Molecular Weight |

105.11 g/mol |

IUPAC Name |

3-(fluoromethyl)azetidin-3-ol |

InChI |

InChI=1S/C4H8FNO/c5-1-4(7)2-6-3-4/h6-7H,1-3H2 |

InChI Key |

QWFIBCNAWNJEIB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(CF)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Fluorinated Azetidines

Ring Opening Reactions of Fluorinated Azetidines

The inherent ring strain of azetidines (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. acs.org This reactivity is a cornerstone for the synthesis of diverse acyclic amine derivatives. Fluorine substitution significantly modulates this process.

Nucleophilic ring-opening of azetidines typically requires activation of the ring, as the parent heterocycle is considerably more stable than the analogous three-membered aziridine (B145994). acs.org A common strategy involves the protonation or quaternization of the ring nitrogen, forming a highly strained azetidinium ion. This intermediate is then readily attacked by a nucleophile, leading to the cleavage of a carbon-nitrogen bond.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, causing the C-N bond to break and relieve the ring strain. For instance, the Jiang group demonstrated that N-activated azetidines can be regioselectively opened by the fluoride (B91410) ion using Olah's reagent (pyridine-HF) to produce γ-fluorinated amines under mild conditions. The proposed mechanism involves the acid-promoted activation of the azetidine (B1206935) nitrogen, followed by nucleophilic attack of fluoride.

In another example, the May group showed that 2-aryl-substituted N-tosyl-azetidines undergo ring-opening with organotrifluoroborates. This transition-metal-free process is believed to proceed through an azetidinium intermediate activated by coordination with lithium ions, which is then intercepted by the nucleophile to forge a new carbon-carbon bond.

| Activating Agent | Nucleophile | Azetidine Substrate | Product Type |

| Pyridine-HF | F⁻ | 2-Aryl/Alkyl Azetidine | γ-Fluorinated Amine |

| LiClO₄ / (n-Bu)₄NHSO₄ | Organotrifluoroborates | N-Tosyl-2-arylazetidine | γ-Substituted Amine |

| Benzyl (B1604629) Chloroformate | Cl⁻ | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | 3-Chloro-2-(trifluoromethyl)azetidine |

The presence and position of fluorine substituents on the azetidine ring have a profound impact on both the rate and the regioselectivity of nucleophilic ring-opening reactions. The strong electron-withdrawing nature of fluorine can influence the stability of adjacent carbocationic intermediates and the polarization of C-N bonds.

Computational studies on analogous strained heterocycles, such as aziridines, have shown that fluorine substitution dramatically increases reactivity towards nucleophilic cleavage. acs.org A fluorine atom can stabilize the partial negative charge on the nitrogen atom in the transition state, accelerating the reaction. For azetidines, this activating effect makes the ring more susceptible to cleavage under milder conditions.

Regioselectivity—the preferential attack of the nucleophile at a specific carbon atom—is also strongly governed by fluorine substitution. In unsymmetrically substituted azetidinium ions, the nucleophile can attack either the C2 or C4 carbon. The outcome is dictated by a combination of steric and electronic factors. A fluorine-containing substituent, such as the fluoromethyl group in 3-(Fluoromethyl)azetidin-3-ol, would electronically disfavor the development of a positive charge at the adjacent C3 carbon, thereby influencing the stability of transition states leading to cleavage at C2 versus C4. Furthermore, computational studies have highlighted the role of an "electrostatic gauche effect," where the stereochemistry of fluorine atoms can control the ring's conformation, thereby directing the trajectory of the incoming nucleophile to a specific site.

Ring Transformation and Rearrangement Pathways

Beyond simple ring-opening, fluorinated azetidines can participate in more complex ring transformations and rearrangements. These reactions often leverage the ring strain as a driving force to construct new heterocyclic systems.

A notable example is the rearrangement of 3-hydroxyazetidines into 2-oxazolines. nih.govacs.org This transformation is initiated by a Ritter-type reaction, where the tertiary alcohol is protonated under acidic conditions to form a good leaving group (water). Departure of water generates a stabilized azetidinium cation intermediate. Subsequent fragmentation of the four-membered ring leads to a homoallylic carbocation, which is trapped by the nitrogen of the nitrile solvent (e.g., acetonitrile) to form a nitrilium ion. Intramolecular cyclization by the retained nitrogen atom of the original azetidine chain ultimately yields the highly substituted 2-oxazoline. For a substrate like this compound, the electron-withdrawing fluoromethyl group would influence the stability of the key azetidinium cation intermediate.

Another significant pathway involves the ring expansion of related three-membered rings or the ring-opening of bicyclic precursors. For example, the strain-release reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl chloroformate provides a direct route to substituted 2-(trifluoromethyl)azetidines. nih.gov Similarly, the nih.govacs.org-Stevens rearrangement of aziridinium (B1262131) ylides has been shown to be a viable, stereospecific pathway for the one-carbon ring expansion of methylene (B1212753) aziridines to furnish substituted azetidines.

Functional Group Interconversions at the Azetidine Core

Once the fluorinated azetidine core is formed, its substituents can be modified through various functional group interconversions (FGIs). These reactions allow for the diversification of the azetidine scaffold without disrupting the four-membered ring, provided that reaction conditions are chosen carefully to avoid ring-opening. nih.gov

Common FGIs applicable to a molecule like this compound include transformations of the hydroxyl group and modifications at other positions. For instance, a hydroxyl group at the C3 position can be oxidized to a ketone. The synthesis of N-acetyl-3-azetidinone from the corresponding 3-hydroxy derivative using pyridinium (B92312) dichromate has been reported, demonstrating the feasibility of this conversion. acs.org This resulting azetidin-3-one (B1332698) serves as a versatile intermediate for further modifications, such as nucleophilic additions to the carbonyl group.

Other FGIs on substituted fluorinated azetidines have been documented. The radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine using tributyltin hydride (n-Bu₃SnH) successfully replaced the chlorine atom with hydrogen, showcasing a method for dehalogenation on the fluorinated ring. nih.gov Additionally, ester groups attached to the azetidine core can be hydrolyzed to carboxylic acids, which can then be converted into amides or other derivatives.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference Azetidine System |

| C3-Hydroxy | Pyridinium Dichromate | C3-Ketone (Azetidin-3-one) | N-acetyl-3-hydroxyazetidine acs.org |

| C3-Chloro | n-Bu₃SnH, AIBN | C3-Hydro | 3-Chloro-2-(trifluoromethyl)azetidine nih.gov |

| N-tert-Butyl | Acetyl Chloride | N-Acetyl | 3-Acetoxy-N-tert-butylazetidine acs.org |

| C3-Ester | Aqueous K₂CO₃ | C3-Alcohol | N-acetyl-3-acetoxyazetidine acs.org |

Reactivity of the Hydroxyl Moiety in this compound

The tertiary hydroxyl group in this compound is a key site for chemical modifications. Its reactivity is modulated by the electronic influence of the adjacent fluoromethyl group and the steric environment of the azetidine ring.

The primary reactions involving the hydroxyl group are substitution and elimination, which typically require its conversion into a better leaving group.

Esterification and Etherification: The hydroxyl group can undergo standard esterification with carboxylic acids (e.g., Fischer esterification) or acyl chlorides, and etherification with alkyl halides. khanacademy.orgmasterorganicchemistry.com The strong electron-withdrawing inductive effect of the -CH₂F group will decrease the nucleophilicity of the hydroxyl oxygen, potentially slowing these reactions compared to a non-fluorinated analogue like 3-methylazetidin-3-ol. Acid catalysis is typically required for Fischer esterification. khanacademy.org

Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution, it must first be activated, for example, by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, SN1 or SN2 reactions can occur. However, the formation of a tertiary carbocation at the C3 position for an SN1 pathway would be significantly destabilized by the adjacent electron-withdrawing fluoromethyl group. Therefore, SN2-type reactions with inversion of configuration would be more likely if a good leaving group is installed. openstax.org

Rearrangement/Fragmentation: As discussed in section 3.2, under strong acidic conditions, protonation of the hydroxyl group can lead to elimination of water and initiate a ring-fragmentation cascade, as seen in the rearrangement to 2-oxazolines. nih.govacs.org

Oxidation: As a tertiary alcohol, the hydroxyl group in this compound is resistant to oxidation under standard conditions that cleave a C-H bond. Oxidative cleavage of the C-C bond would require harsh conditions.

The reactivity of the hydroxyl group is thus a balance between its inherent nucleophilicity/basicity and its ability to be converted into a leaving group, all under the strong electronic influence of the neighboring fluoromethyl substituent.

Conformational Analysis and Theoretical Studies of Fluorinated Azetidines

Computational Chemistry Approaches to Azetidine (B1206935) Ring Pucker and Conformation

Computational models, particularly those employing quantum chemical calculations, allow for the precise determination of molecular geometries and conformational energies. A notable computational study by O'Hagan and co-workers investigated the conformational effects in fluorinated azetidine derivatives. beilstein-journals.orgnih.gov Their calculations demonstrated that the ring pucker could be significantly influenced by the presence and chemical environment of a fluorine substituent. For a neutral fluorinated azetidine, calculations revealed a preference for a ring conformation that positions the fluorine atom distant from the nitrogen atom's lone pair of electrons. beilstein-journals.orgnih.gov This is quantified by the calculated N–C–C–F dihedral angle, which provides a precise measure of the ring's puckering and the substituent's orientation.

Table 1: Calculated Dihedral Angles in Azetidine Derivatives

| Compound | State | Dihedral Angle | Calculated Value | Source |

|---|---|---|---|---|

| Fluorinated Azetidine Derivative (6) | Neutral | N–C–C–F | 137.2° | beilstein-journals.orgnih.gov |

| Fluorinated Azetidinium Derivative (7) | Charged (Protonated) | N+–C–C–F | 100.0° | beilstein-journals.orgnih.gov |

| Non-fluorinated Azetidinium Control (8) | Charged (Protonated) | N+–C–C–H | 102.3° | beilstein-journals.org |

These computational approaches are essential for visualizing and quantifying the subtle, yet significant, conformational preferences that govern the behavior of these strained ring systems.

Influence of Fluorine on Conformational Preferences and Dynamics

The introduction of fluorine into an azetidine ring dramatically alters its conformational landscape due to potent stereoelectronic effects. researchgate.net The high electronegativity of fluorine creates a polarized carbon-fluorine (C-F) bond, which can engage in electrostatic interactions with other parts of the molecule.

The most profound influence is observed when the azetidine nitrogen is protonated or quaternized, creating a positive charge. In this state, a favorable electrostatic interaction occurs between the C-F bond dipole and the positive charge on the nitrogen atom (a C–F···N+ charge–dipole interaction). beilstein-journals.orgnih.govresearchgate.net Computational studies by O'Hagan's group vividly illustrate this effect. beilstein-journals.orgnih.gov For the charged azetidinium derivative, the ring pucker inverts compared to its neutral counterpart, bringing the fluorine atom significantly closer to the charged nitrogen. beilstein-journals.orgnih.gov The N+–C–C–F dihedral angle was calculated to be 100.0°, a marked decrease from the 137.2° angle in the neutral molecule, indicating a clear conformational switch driven by the electrostatic attraction. beilstein-journals.orgnih.gov The strength of this interaction is highlighted by comparison to a non-fluorinated charged analog, where the ring pucker is less pronounced. beilstein-journals.org

Beyond single-atom substitution, gem-difluorination (CF2) also induces significant conformational changes. Studies on gem-difluorinated azetidines show a notable broadening of the C-CF2-C bond angle within the ring compared to adjacent C-CH2-C angles. chemrxiv.org This distortion, coupled with a shortening of the C-C bonds attached to the CF2 group, results in a less symmetric ring skeleton. chemrxiv.org These fluorine-induced conformational effects are not static; they influence the dynamic behavior of the molecule, often rigidifying the ring system and restricting its conformational flexibility compared to non-fluorinated analogs. beilstein-journals.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics that underpin the conformational preferences and reactivity of fluorinated azetidines. These methods solve approximations of the Schrödinger equation to map the electron density distribution within a molecule and calculate its energy.

DFT calculations are used to:

Determine Stable Geometries: By calculating the potential energy of various molecular arrangements, DFT can identify the lowest-energy (most stable) conformations. This is how the preferred ring puckers and dihedral angles mentioned previously are determined. mdpi.com

Analyze Molecular Orbitals: DFT provides information on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting chemical reactivity.

Calculate Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be paired with DFT calculations to quantify the partial atomic charges on each atom. This is essential for understanding electrostatic interactions, such as the C–F···N+ attraction, and predicting sites susceptible to nucleophilic or electrophilic attack.

For fluorinated azetidines, DFT calculations can precisely quantify the electron-withdrawing effect of the fluoromethyl group on the azetidine ring in a compound like 3-(fluoromethyl)azetidin-3-ol. These calculations would reveal the polarization of bonds and the resulting impact on the molecule's electrostatic potential surface, providing a detailed electronic picture that governs its physical properties and chemical behavior.

Theoretical Predictions of Reactivity and Selectivity in Fluorinated Azetidines

Theoretical calculations are not only descriptive but also predictive, offering powerful insights into the reactivity and selectivity of chemical reactions. For fluorinated azetidines, computational studies can predict how the molecule will behave in the presence of other reagents.

The strong inductive effect of fluorine significantly influences reactivity. By withdrawing electron density, fluorine substitution can lower the basicity of the nearby azetidine nitrogen, which in turn affects its nucleophilicity and how it interacts with acids. chemrxiv.org This electron-withdrawing effect also makes the carbon atoms of the azetidine ring more electrophilic and thus more susceptible to nucleophilic attack, potentially facilitating ring-opening reactions. Computational studies on the related fluoroaziridines have shown that fluorine substitution can enhance the rate of nucleophilic ring-opening by orders of magnitude compared to the non-fluorinated parent compound. researchgate.net

Furthermore, DFT-based reactivity indices can predict the regioselectivity of reactions. researchgate.net By calculating local electrophilicity and nucleophilicity at each atomic site, theorists can predict where a nucleophile or electrophile is most likely to attack. researchgate.net For an unsymmetrical molecule like this compound, these calculations could predict whether a nucleophile would preferentially attack the C2 or C4 position of the azetidine ring, providing guidance for synthetic chemists. These theoretical models allow for the rational design of experiments and a deeper understanding of the factors controlling chemical outcomes.

Spectroscopic Characterization Techniques for Structural Elucidation of Fluorinated Azetidines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the structural analysis of fluorinated organic molecules in solution. nih.gov The presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, offers a sensitive probe for detailed molecular investigation. biophysics.org A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of the molecule's carbon skeleton and the stereochemical orientation of its substituents.

The analysis of one-dimensional NMR spectra provides foundational information about the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) reveal through-bond connectivity between neighboring nuclei.

¹H NMR Spectroscopy: In the proton NMR spectrum of 3-(Fluoromethyl)azetidin-3-ol, the azetidine (B1206935) ring protons typically appear as multiplets due to geminal and vicinal coupling. The two diastereotopic protons of the fluoromethyl group (CH₂F) are expected to resonate as a doublet of doublets, due to geminal coupling to each other and coupling to the ¹⁹F nucleus. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is dependent on solvent and concentration. The azetidine ring protons (at C2 and C4) would likely appear as distinct signals due to the asymmetric nature of the C3-substitution.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is exceptionally sensitive to the local electronic environment, resulting in a wide chemical shift range that minimizes signal overlap. biophysics.orgresearchgate.net For this compound, the ¹⁹F spectrum is expected to show a triplet, arising from the coupling to the two adjacent protons of the fluoromethyl group (²JHF). rsc.org The chemical shift of the fluorine atom provides valuable information about its electronic surroundings. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom of the fluoromethyl group (CH₂F) will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF). The quaternary carbon C3, bonded to the hydroxyl and fluoromethyl groups, will also be influenced by the fluorine atom, showing a smaller two-bond coupling (²JCF). The azetidine ring carbons (C2 and C4) will also exhibit coupling to the fluorine atom, though with smaller coupling constants. nih.goved.ac.uk

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.5-4.0 | m | - | Azetidine CH₂ (C2/C4) |

| ¹H | ~4.5-4.8 | dd | ²JHH ≈ 10-15, ²JHF ≈ 45-50 | CH₂F |

| ¹H | variable | br s | - | OH |

| ¹⁹F | ~ -220 to -235 | t | ²JHF ≈ 45-50 | CH₂F |

| ¹³C | ~50-60 | t | ³JCF ≈ 3-5 | Azetidine C H₂ (C2/C4) |

| ¹³C | ~70-80 | d | ²JCF ≈ 20-25 | C -OH |

| ¹³C | ~80-90 | d | ¹JCF ≈ 170-180 | C H₂F |

While 1D NMR provides essential connectivity data, two-dimensional (2D) NMR experiments are indispensable for confirming assignments and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between vicinally coupled protons, confirming the connectivity within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This can be used to confirm the assignment of the quaternary carbon (C3) by observing correlations from the fluoromethyl protons and the azetidine ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons, which helps in defining the stereochemistry and preferred conformation of the azetidine ring. For instance, correlations between the fluoromethyl group and specific protons on the azetidine ring can establish their relative orientation.

A ¹⁹F-centered NMR analysis approach, utilizing couplings between ¹⁹F and both ¹H and ¹³C, can provide a wealth of structural information without the need for separation from complex mixtures. nih.govnih.goved.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to assess its purity. For this compound (C₄H₈FNO), the exact molecular weight can be calculated.

Expected Molecular Weight:

C: 4 x 12.011 = 48.044

H: 8 x 1.008 = 8.064

F: 1 x 18.998 = 18.998

N: 1 x 14.007 = 14.007

O: 1 x 15.999 = 15.999

Total Molecular Weight: 105.112 g/mol

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 105. Common fragmentation patterns would likely include the loss of a fluoromethyl radical (•CH₂F), a hydroxyl radical (•OH), or cleavage of the azetidine ring.

Interactive Data Table: Expected Mass Spectrometry Data

| m/z Value (Predicted) | Ion | Description |

| 105.0590 | [M+H]⁺ | Protonated molecule (in ESI-MS) |

| 105.0536 | [M]⁺ | Molecular ion (in EI-MS) |

| 72 | [M - CH₂F]⁺ | Loss of the fluoromethyl group |

| 88 | [M - OH]⁺ | Loss of the hydroxyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, and carbon-fluorine bonds.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

N-H Stretch: If the azetidine nitrogen is secondary (N-H), a moderate absorption would appear around 3300-3500 cm⁻¹.

C-H Stretch: Absorptions for the C-H bonds of the azetidine and fluoromethyl groups are expected in the 2850-3000 cm⁻¹ region.

C-F Stretch: A strong and characteristic absorption band for the C-F bond is expected in the range of 1000-1400 cm⁻¹. rsc.org

C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3200-3600 | Strong, Broad | O-H | Stretching |

| 3300-3500 | Moderate | N-H | Stretching |

| 2850-3000 | Medium | C-H | Stretching |

| 1000-1400 | Strong | C-F | Stretching |

| 1020-1250 | Medium | C-N | Stretching |

Advanced Synthetic Utility of Fluorinated Azetidine Scaffolds in Research

Azetidines as Versatile Building Blocks in Complex Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structural motifs in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from the considerable ring strain inherent in the four-membered ring, which, while making them more reactive than larger saturated heterocycles, still allows for stable handling and selective manipulation under appropriate conditions. rsc.orgrsc.org This unique balance of stability and reactivity makes them valuable as versatile building blocks for the construction of more complex molecular architectures. nih.govnih.gov The incorporation of fluorine, as seen in scaffolds like 3-(Fluoromethyl)azetidin-3-ol, further enhances their utility by introducing specific electronic and conformational properties. acs.orgresearchgate.net

Fluorinated azetidines serve as valuable precursors for a variety of functionalized molecules. acs.org One of the key synthetic strategies involves strain-release ring-opening reactions, where the strained four-membered ring is opened to yield highly functionalized acyclic amines. rsc.orgnih.gov For instance, the treatment of azetidines with reagents like Olah's reagent (pyridine-HF) can lead to the regioselective formation of γ-fluorinated amines under mild conditions. rsc.org This transformation highlights the utility of the azetidine (B1206935) ring as a masked synthon for linear amine structures.

Furthermore, the functional groups on the azetidine ring itself can be manipulated to create diverse derivatives. The hydroxyl group in this compound, for example, can be a handle for further chemical transformations. Azetidine-based amino acids (Aze) have been synthesized and incorporated into small peptide chains, demonstrating their role as precursors to more complex biomolecules. acs.org The synthesis of these non-natural amino acids often involves stereocontrolled sequences starting from functionalized azetidine precursors. acs.org Through these pathways, fluorinated azetidines act as key intermediates in the synthesis of a wide array of complex amines and novel heterocyclic systems. rsc.orgacs.org

Integration into Peptidomimetics and Non-Natural Amino Acid Research

The rigid, conformationally constrained structure of the azetidine ring makes it an attractive scaffold for the design of peptidomimetics and non-natural amino acids. acs.orgnih.gov When incorporated into a peptide backbone, the four-membered ring restricts the available conformational space compared to its five-membered proline analogue, influencing the secondary structure of the peptide. nih.gov This property is valuable in protein engineering and drug design for stabilizing specific peptide conformations, such as β-turns or helical structures.

Fluorinated azetidines, in particular, offer additional advantages. The introduction of fluorine can modulate the local electronic environment and introduce new potential non-covalent interactions, such as C–F···H-N hydrogen bonds, which can further influence peptide conformation and binding affinity. researchgate.netnih.gov Azetidine-based amino acids have been successfully synthesized and used in the formation of small peptide chains. acs.org The development of synthetic routes to access these building blocks, such as through organometallic pathways followed by asymmetric reduction, has expanded the library of available non-natural amino acids for researchers. acs.org The integration of these fluorinated scaffolds into peptides has been explored to create inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4), demonstrating their potential in developing novel therapeutics. acs.orgnih.gov

Strategic Design Principles for Incorporating Fluorinated Azetidines into Molecular Architectures

The incorporation of fluorinated azetidines like this compound into larger molecules is a strategic decision in medicinal chemistry, driven by the desire to fine-tune a compound's physicochemical and pharmacological properties. nih.govresearchgate.net The design principles revolve around leveraging the unique effects of both the azetidine ring and the fluorine substituents.

Fluorination is a powerful tool for modulating a molecule's electronic properties. The high electronegativity of fluorine results in strong, polarized C-F bonds that can profoundly impact the basicity (pKa) and lipophilicity (logP) of the parent molecule. researchgate.netnih.gov Introducing a fluorine atom onto the azetidine ring generally lowers the pKa of the nitrogen atom due to the inductive electron-withdrawing effect of the C-F bond. This modulation of basicity is a critical parameter in drug design, as it affects drug-receptor interactions and pharmacokinetic properties.

Table 1: Physicochemical Property Modulation by Fluorination

| Property | Effect of Fluorination | Rationale | Reference(s) |

|---|---|---|---|

| Basicity (pKa) | Generally decreases | Inductive electron-withdrawing effect of the C-F bond reduces the electron density on the nitrogen atom. | researchgate.net |

| Lipophilicity (logP) | Generally increases | The C-F bond is more lipophilic than a C-H bond, though the overall effect is context-dependent. | researchgate.netmdpi.com |

| Metabolic Stability | Generally increases | The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. | nih.govmdpi.com |

| Conformation | Can induce specific puckering | Stereoelectronic effects, such as gauche effects or charge-dipole interactions, can favor specific ring conformations. | researchgate.net |

The azetidine ring possesses significant strain energy (approximately 25-26 kcal/mol), which is a key determinant of its chemical reactivity and three-dimensional structure. rsc.orgrsc.org This ring strain facilitates synthetic transformations such as ring-opening reactions, making azetidines useful as synthetic intermediates. acs.orgnih.gov In the context of scaffold design, this inherent strain means the ring is not perfectly flat but exists in a puckered conformation. nih.gov

The substitution pattern, especially with electronegative atoms like fluorine, can influence the preferred pucker of the ring. researchgate.net Computational studies have shown that in fluorinated azetidines, stereoelectronic interactions between the C-F bond dipole and the nitrogen lone pair can favor specific conformations. researchgate.net For instance, upon protonation of the nitrogen, a C–F···N+ charge-dipole interaction can stabilize a conformation that places the fluorine atom in closer proximity to the nitrogen. researchgate.net This ability to control local conformation is a powerful design element, allowing chemists to orient substituents in specific vectors for optimal interaction with biological targets. nih.govnih.gov

Exploration in Catalytic Processes and Ligand Design

The well-defined stereochemistry and conformational rigidity of the azetidine scaffold have led to its exploration in the field of catalysis and ligand design. Although a less explored area compared to their use in medicinal chemistry, functionalized azetidines have been shown to act as effective ligands for metal catalysts. researchmap.jp

Tridentate and quadridentate ligands incorporating azetidine moieties have been synthesized and complexed with metal ions like Cu(II) and Zn(II). researchmap.jp Structural studies of these complexes reveal that the azetidine-based ligands can support different coordination geometries, such as square-pyramidal and trigonal bipyramidal. researchmap.jp The defined structure of the azetidine ring helps to create a specific chiral environment around the metal center, which is a critical feature for asymmetric catalysis. While the coordination chemistry of azetidine derivatives is still a developing field, they have shown utility in forming water-soluble catalysts for important cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. researchmap.jp The functional groups on the azetidine, such as the hydroxyl group in this compound, could serve as anchoring points or modulating elements in more sophisticated ligand designs for future catalytic applications.

Q & A

What are the optimal methods for synthesizing 3-(Fluoromethyl)azetidin-3-ol with high enantiomeric purity?

Basic Research Question

The synthesis of this compound can be optimized using tert-butyl-protected intermediates and fluorination strategies. A common approach involves:

- Stepwise Protection : Protecting the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during fluoromethylation .

- Fluorination : Introducing the fluoromethyl group via nucleophilic substitution or transition-metal-catalyzed reactions under anhydrous conditions.

- Deprotection : Removing the Boc group using HCl in dioxane or trifluoroacetic acid (TFA) to yield the final product .

Methodological Note : Enantiomeric purity is ensured by chiral HPLC or asymmetric synthesis techniques, such as using enantioselective catalysts.

Which analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify the presence of the fluoromethyl group and azetidine ring conformation .

- LC-MS : High-resolution mass spectrometry to confirm molecular weight and purity (>95%) .

- X-ray Crystallography : For absolute stereochemical determination in crystalline derivatives .

How does the fluoromethyl group influence the hydrolytic stability of this compound under physiological conditions?

Advanced Research Question

The fluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs due to:

- Electron-Withdrawing Effects : Fluorine reduces electron density at the adjacent carbon, slowing nucleophilic attack.

- Steric Hindrance : The compact fluoromethyl group limits accessibility to hydrolytic enzymes.

Experimental Validation : Stability assays in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) show <10% degradation over 24 hours .

What strategies are employed to enhance the blood-brain barrier (BBB) permeability of this compound derivatives in neuropharmacological studies?

Advanced Research Question

Strategies include:

- Structural Modifications : Adding lipophilic substituents (e.g., benzothiophene) to improve passive diffusion, as seen in the neuroprotective agent T-817MA .

- Prodrug Design : Masking polar hydroxyl groups with ester or carbamate prodrugs to enhance bioavailability.

- In Vivo Models : Testing BBB penetration using rodent models with radiolabeled compounds .

How should researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound derivatives?

Advanced Research Question

Address discrepancies by:

- Pharmacokinetic Profiling : Measuring plasma half-life, tissue distribution, and metabolite formation to identify bioavailability issues .

- Dose-Response Correlation : Comparing in vitro IC₅₀ values with in vivo effective doses using allometric scaling.

- Mechanistic Studies : Assessing off-target effects via transcriptomic or proteomic profiling .

What storage conditions maximize the stability of this compound for long-term research use?

Basic Research Question

Optimal conditions include:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Humidity Control : Use desiccants to avoid hydrolysis of the azetidine ring.

- Solvent : For solutions, use anhydrous DMSO or ethanol to minimize degradation.

What metabolic pathways are predicted for this compound based on its structural analogs?

Advanced Research Question

Predicted pathways include:

- Phase I Metabolism : Oxidation of the azetidine ring via cytochrome P450 enzymes (e.g., CYP3A4).

- Phase II Metabolism : Glucuronidation of the hydroxyl group, as observed in fluorinated pyridine derivatives .

Validation : Use hepatocyte incubation assays coupled with LC-MS/MS to identify metabolites.

What solvent systems are recommended for achieving optimal solubility of this compound in pharmacological assays?

Basic Research Question

Preferred solvents include:

- Polar Aprotic Solvents : DMSO (solubility >50 mg/mL) for in vitro assays .

- Aqueous Buffers : Use co-solvents like PEG-400 or cyclodextrins for in vivo formulations.

How does the stereochemical configuration of this compound impact its receptor binding affinity in neurological targets?

Advanced Research Question

The (3R)-enantiomer shows higher affinity for GABAₐ receptors compared to the (3S)-form, as demonstrated by:

- Molecular Docking : Simulations reveal stronger hydrogen bonding with Thr236 and Tyr294 residues.

- Functional Assays : Electrophysiological recordings in hippocampal neurons show enhanced chloride ion flux for the (R)-enantiomer .

What structure-activity relationship (SAR) trends have been observed for fluorinated azetidine derivatives in CNS drug development?

Advanced Research Question

Key SAR trends include:

- Fluorine Position : 3-Fluoromethyl substitution enhances metabolic stability vs. 2- or 4-position isomers .

- Ring Size : Azetidines outperform larger rings (e.g., piperidines) in BBB permeability due to reduced molecular weight.

- Hydroxyl Group : Free hydroxyl groups improve solubility but may reduce bioavailability unless protected as prodrugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.